molecular formula C29H33N7O2 B12465772 N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide

Katalognummer: B12465772
Molekulargewicht: 511.6 g/mol
InChI-Schlüssel: OMIWBCZNIRHZKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used as a UV absorber and stabilizer in various industrial applications .

Vorbereitungsmethoden

The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide typically involves a multi-step process. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-ethylphenylamine to form an intermediate, which is then reacted with 2-ethoxyphenylglycine under controlled conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Analyse Chemischer Reaktionen

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide involves the absorption of UV radiation, which is then dissipated as heat, preventing the radiation from causing damage to the material or biological system. The molecular targets include UV-sensitive components in polymers and biological tissues, where the compound acts as a shield against harmful UV rays .

Vergleich Mit ähnlichen Verbindungen

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide is unique due to its specific chemical structure, which provides superior UV absorption properties compared to other similar compounds. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and effectiveness in various environments.

Eigenschaften

Molekularformel

C29H33N7O2

Molekulargewicht

511.6 g/mol

IUPAC-Name

2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C29H33N7O2/c1-4-20-11-15-22(16-12-20)31-28-34-27(35-29(36-28)32-23-17-13-21(5-2)14-18-23)30-19-26(37)33-24-9-7-8-10-25(24)38-6-3/h7-18H,4-6,19H2,1-3H3,(H,33,37)(H3,30,31,32,34,35,36)

InChI-Schlüssel

OMIWBCZNIRHZKL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3OCC)NC4=CC=C(C=C4)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.